Sempervirine nitrate
Overview
Description
Sempervirine nitrate is a specific molecular inhibitor of Mdm2 . It’s an alkaloid derived from Gelsemium elegans Benth .
Synthesis Analysis
While there is limited information available on the synthesis of Sempervirine nitrate, it has been found to inhibit the proliferation of hepatocellular carcinoma (HCC) cells and induce apoptosis by regulating the Wnt/β-catenin pathway .Scientific Research Applications
Separation Techniques and Physiological Experiments : Sempervirine can be separated from a mixture of alkaloids in gelsemium root by converting it into a nitrate, which is insoluble in water and solutions containing sodium nitrate. Preliminary physiological experiments indicated that sempervirine nitrate has no immediate toxic effect, though its definite toxicity is acknowledged (Stevenson & Sayre, 1915).
Antiviral Activity : Sempervirine has shown antiviral activity against the tobacco mosaic virus (TMV), with significant inhibition observed in both in vivo and in vitro settings. This finding is crucial for further research into its antiviral properties (Hao Xiaojiang, 2013).
Cytotoxicity in Cancer Research : Synthesis and study of sempervirine and its analogues have been conducted with a focus on their cytotoxicity in human cancer cell lines. Among these, 10-Fluorosempervirine has been identified as a particularly potent cytotoxic agent (Xiaohong Pan et al., 2016).
Impact on Hepatocellular Carcinoma : Sempervirine has been observed to induce apoptosis in hepatocellular carcinoma cells, associated with cell cycle arrest and modulation of the Wnt/β-Catenin pathway. This highlights its potential as a source of compounds with anti-tumor activity (Rong-cai Yue et al., 2021).
Microwave-Assisted Synthesis : Microwave irradiation has been used for a concise synthesis of sempervirine, which is a lead compound in anticancer therapeutics (T. Rao et al., 2013).
Antimycobacterial Activity : Sempervirine has been isolated from certain plant species and demonstrated antimycobacterial activity, highlighting its potential in treating infections caused by Mycobacteria (F. Tosun et al., 2004).
Effect on Glioma Cells : The compound has been found to induce autophagy and apoptosis in glioma cells by affecting the Akt/mTOR signaling pathways (Gaopan Li et al., 2021).
Safety And Hazards
properties
IUPAC Name |
nitric acid;16,17,18,19-tetrahydroyohimban | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2.HNO3/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1;2-1(3)4/h3-4,7-12H,1-2,5-6H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUCQNAZVURGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417707 | |
Record name | Sempervirine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitric acid;16,17,18,19-tetrahydroyohimban | |
CAS RN |
5436-46-4 | |
Record name | Benz[g]indolo[2,3-a]quinolizine, 1,2,3,4-tetrahydro-, mononitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5436-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sempervirine, nitrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sempervirine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5436-46-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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